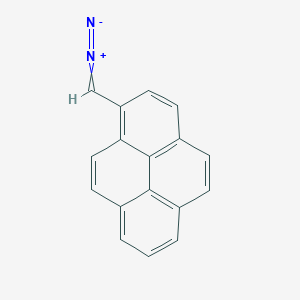

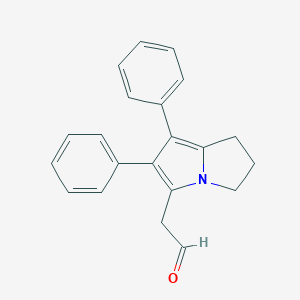

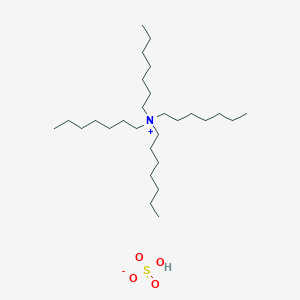

![molecular formula C10H11Cl2NOS B012603 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide CAS No. 104864-59-7](/img/structure/B12603.png)

2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

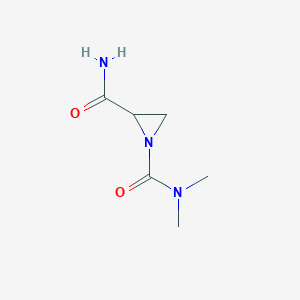

The synthesis of chlorophenyl acetamides involves intricate chemical pathways, often leading to the formation of compounds with specific orientations and properties. For instance, the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate illustrates the complexity and precision required in synthesizing chlorophenyl acetamide derivatives, highlighting the interplay of various chemical reactions and conditions required for desired outcomes (Liang Xiao-lon, 2015).

Molecular Structure Analysis

Molecular structure analysis reveals the orientation and bonding within chlorophenyl acetamides, affecting their physical and chemical properties. For example, the crystallographic analysis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows molecules linked via C—H⋯O intermolecular interactions, forming chains in a zigzag manner along the b axis, indicating specific structural orientations that influence the compound's interactions and stability (K. Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving chlorophenyl acetamides are central to their synthesis and application. The reactions often involve substitutions, additions, and complex formation, leading to a wide range of derivatives with varied properties. The synthesis and structural analysis of such compounds provide insights into their reactivity and potential applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chlorophenyl acetamides in different environments. For instance, the solvatochromic effects and crystal packing in compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide reveal the impact of molecular interactions on the physical properties and stability of these compounds (P. Jansukra et al., 2021).

科学的研究の応用

Potential Antibacterial Applications

There have been studies exploring the antibacterial properties of compounds structurally similar to 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide. Desai et al. (2008) synthesized and evaluated various acetamide derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of related compounds in combating bacterial infections (Desai et al., 2008).

Herbicide Metabolism and Toxicology

Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides, closely related to 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide, and their metabolites in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential toxicity (Coleman et al., 2000).

Crystallography and Compound Characterization

Studies have also focused on the crystallography and characterization of acetamide derivatives. Bhattacharjee et al. (2011) synthesized and characterized various Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, indicating the importance of structural analysis in understanding the properties and potential applications of these compounds (Bhattacharjee et al., 2011).

Potential Pesticide Applications

Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, through X-ray powder diffraction. This study highlights the potential agricultural applications of these compounds as pesticides (Olszewska et al., 2009).

作用機序

Target of Action

Similar compounds have been shown to have anti-leishmanial activity, suggesting potential targets within the leishmania species .

Mode of Action

It has been shown to induce apoptosis in leishmania mexicana promastigotes . This suggests that the compound interacts with its targets in a way that triggers programmed cell death.

Biochemical Pathways

Given its apoptotic effect on leishmania mexicana, it can be inferred that it impacts pathways related to cell survival and death .

Result of Action

The primary result of the action of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is the induction of apoptosis in Leishmania mexicana promastigotes . This leads to the death of these parasitic organisms, which could potentially be beneficial in the treatment of diseases caused by Leishmania species.

特性

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NOS/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJLPYPCRJRTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCNC(=O)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397786 |

Source

|

| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104864-59-7 |

Source

|

| Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

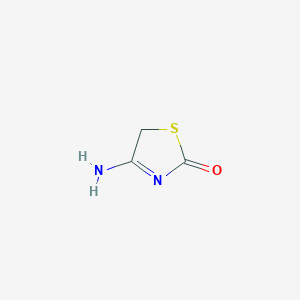

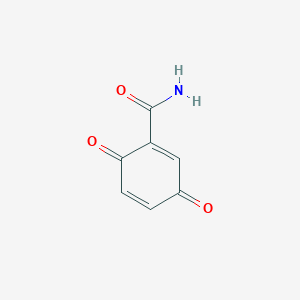

![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B12550.png)